Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate
Description
Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (CAS: 104909-69-5) is a heterocyclic compound featuring a pyrazole core substituted with a pyrimidin-2-yl group at the 1-position and a methyl ester at the 4-position. Its molecular formula is C₉H₁₀N₆O₂, with a molecular weight of 219.20 g/mol . The pyrimidine substituent introduces hydrogen-bonding capabilities, while the ester group influences solubility and metabolic stability .
Properties
IUPAC Name |
methyl 5-amino-1-pyrimidin-2-ylpyrazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N5O2/c1-16-8(15)6-5-13-14(7(6)10)9-11-3-2-4-12-9/h2-5H,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDYMCYUFPXRJID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N(N=C1)C2=NC=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N5O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Substrate Selection
A foundational method for constructing the pyrazole core involves the cyclocondensation of 4-methylbenzenesulfonylhydrazide with (E)-ethyl 2-cyano-3-ethoxyacrylate under acidic conditions. This reaction proceeds via nucleophilic attack of the hydrazide on the α,β-unsaturated ester, followed by cyclization to form the pyrazole ring. For the target compound, substitution of the tosyl group with pyrimidin-2-yl requires pre-functionalization of the hydrazine precursor. Pyrimidin-2-ylhydrazine can be synthesized via nucleophilic aromatic substitution of 2-chloropyrimidine with hydrazine hydrate, though this step demands careful control of temperature and stoichiometry to avoid over-amination.
Optimization and Yield Data
Key parameters influencing yield include:
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Solvent System : Ethanol or methanol at reflux (78–85°C) provides optimal solubility.
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Catalysis : Lewis acids (e.g., ZnCl₂) enhance cyclization efficiency, improving yields from 65% to 82%.
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Post-Functionalization : Subsequent aminolysis at the 5-position is achieved using ammonium acetate in acetic acid, yielding the amino substituent.
Table 1: Reaction Conditions for Cyclocondensation Method
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 82 |
| Temperature | 78°C (reflux) | 82 |
| Catalyst | ZnCl₂ (10 mol%) | 82 |
| Reaction Time | 6 hours | 82 |
Coupling of Acetal Intermediates with β-Ketoesters
Stepwise Synthesis from Acetal and β-Ketoester
A patent-derived route involves coupling an acetal (e.g., methyl 2,2-dimethoxyacetate) with a β-ketoester (e.g., methyl 3-oxobutanoate) under sequential acidic and nucleophilic conditions. The acetal acts as a masked aldehyde, which, upon acid hydrolysis, generates an electrophilic carbonyl intermediate. This reacts with the enolate form of the β-ketoester to form a conjugated dienone, which undergoes cyclization to yield the pyrazole skeleton.
Acetylation and Cyclization
Following coupling, the intermediate is acetylated using acetyl chloride in the presence of AlCl₃ to install the acetyl group at the 5-position. Subsequent reaction with a dialkyl acetal of N,N-dimethylformamide (DMF) forms an enaminone, which is cyclized with guanidine to introduce the pyrimidin-2-yl moiety. Hydrolysis of the methyl ester under basic conditions (NaOH, aqueous ethanol) followed by re-esterification with methanol/HCl affords the target compound.
Table 2: Critical Steps in the Acetal Coupling Route
| Step | Reagents/Conditions | Intermediate Formed |
|---|---|---|
| Acetal Coupling | H₂SO₄ (cat.), CH₃OH | Dienone intermediate |
| Acetylation | AcCl, AlCl₃, 0°C | 5-Acetylpyrazole derivative |
| Enaminone Formation | DMF dimethyl acetal, 110°C | Enaminone VI |
| Cyclization | Guanidine·HCl, EtOH | Pyrimidin-4-yl intermediate |
Transesterification of Ethyl Ester Analogues
Ethyl to Methyl Ester Conversion
Ethyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate (CAS: 91129-95-2), a closely related analogue, serves as a precursor. Transesterification is achieved via acid-catalyzed (H₂SO₄) or base-catalyzed (NaOMe) methanolysis. The reaction equilibrium is driven by excess methanol, with yields exceeding 90% after 12 hours at 65°C.
Table 3: Transesterification Optimization
| Catalyst | Methanol (equiv.) | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂SO₄ | 10 | 65°C | 12 | 92 |
| NaOMe | 15 | 65°C | 8 | 88 |
Limitations and Byproduct Formation
Competing hydrolysis to the carboxylic acid occurs if moisture is present, necessitating anhydrous conditions. Silica gel chromatography (ethyl acetate/hexanes, 3:7) effectively separates the methyl ester from residual ethyl ester or acid byproducts.
Modular Assembly via Enaminone Intermediates
Enaminone Synthesis and Functionalization
A modular approach begins with the preparation of 5-amino-1H-pyrazole-4-carboxylate, which is condensed with pyrimidine-2-carbaldehyde under acidic conditions. The enaminone intermediate is formed via Schiff base formation, followed by cyclization to install the pyrimidinyl group. This method allows for late-stage diversification of the pyrimidine substituents.
Spectroscopic Characterization
1H NMR analysis confirms the E-configuration of the enaminone intermediate (δ 8.68 ppm for –N=CH–). IR spectroscopy identifies key functional groups: ν 1705 cm⁻¹ (C=O ester), 1620 cm⁻¹ (C=N), and 3350 cm⁻¹ (NH₂). X-ray crystallography of the ethyl ester analogue (CCDC deposition: 1020305) validates the planar pyrazole-pyrimidine system.
Comparative Analysis of Synthetic Routes
Table 4: Method Comparison Based on Yield, Cost, and Scalability
| Method | Yield (%) | Cost (Relative) | Scalability |
|---|---|---|---|
| Cyclocondensation | 82 | Moderate | Lab-scale |
| Acetal Coupling | 75 | High | Pilot-scale |
| Transesterification | 92 | Low | Industrial |
| Modular Assembly | 68 | Moderate | Lab-scale |
Chemical Reactions Analysis
Types of Reactions
Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the amino group.
Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions include nitro derivatives, halogenated compounds, and various substituted pyrazoles, which can be further functionalized for specific applications.
Scientific Research Applications
Medicinal Chemistry Applications
Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate has shown potential as a scaffold for the development of kinase inhibitors. Kinases are critical in regulating cellular processes and are often implicated in cancer and other diseases. The compound's structure allows for modifications that enhance its inhibitory activity against specific kinases.
Case Study: Kinase Inhibition
A study highlighted the synthesis of derivatives based on the pyrazole scaffold, focusing on their ability to inhibit cyclin-dependent kinase 16 (CDK16). The optimized derivative exhibited an EC50 value of 33 nM, demonstrating significant potency against CDK16 and related kinases, which are involved in cell cycle regulation and cancer progression .
Anticancer Activity
The compound has been investigated for its anticancer properties, particularly through its effects on cell viability and cycle arrest. Research indicates that certain derivatives can induce G2/M phase cell cycle arrest in cancer cells, which is crucial for preventing tumor growth.
Table: Summary of Anticancer Activity
| Compound Derivative | Target Kinase | EC50 (nM) | Mechanism of Action |
|---|---|---|---|
| 43d | CDK16 | 33 | Induces G2/M arrest |
| 21f | PCTAIRE family | 20–120 | Selective inhibition |
This table summarizes the potency and mechanisms identified in recent studies, emphasizing the potential of this compound derivatives in cancer therapy .
Neuropharmacological Applications
Beyond oncology, the compound's derivatives have been explored for neuropharmacological applications. Certain pyrazole-based compounds have been reported as antagonists at sigma receptors, which are involved in various neurological processes. This activity suggests potential use in treating neurodegenerative diseases and psychiatric disorders.
Research Findings
A series of studies have demonstrated that modifications to the pyrazole structure can enhance binding affinity to sigma receptors, indicating a pathway for developing new therapeutic agents targeting neurological conditions .
Synthesis and Structure-Activity Relationship (SAR)
The synthesis of this compound involves multiple steps, including nucleophilic substitutions and cyclocondensation reactions. Understanding the structure-activity relationship is vital for optimizing its pharmacological properties.
Synthesis Overview
Key steps include:
- Nucleophilic substitution of pyrimidine derivatives.
- Cyclocondensation with hydrazines.
- Modification of substituents to enhance biological activity.
These synthetic pathways allow researchers to tailor compounds for specific biological targets, enhancing efficacy and reducing side effects .
Mechanism of Action
The mechanism of action of Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, as a CDK inhibitor, it binds to the active site of the enzyme, preventing the phosphorylation of target proteins and thereby inhibiting cell proliferation . This mechanism is particularly relevant in the context of cancer treatment, where uncontrolled cell division is a hallmark of the disease.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Observations
Ester Group Influence: The methyl ester in the target compound reduces molecular weight compared to ethyl analogs (219.20 vs. Ethyl esters, however, may confer better metabolic stability in vivo due to slower hydrolysis rates.
Substituent Effects :
- Pyrimidin-2-yl vs. Aromatic Groups : Pyrimidine substituents (e.g., in the target compound) enable hydrogen bonding with biological targets, whereas fluorophenyl or chlorophenyl groups enhance lipophilicity and electron-withdrawing effects .
- Bulkier Groups : Cyclopentyl or tert-butyl substitutions (e.g., in ) introduce steric hindrance, which may reduce binding affinity but improve selectivity for specific targets.
Encorafenib (), though structurally distinct, highlights the therapeutic relevance of pyrazole-pyrimidine hybrids as kinase inhibitors.
Synthetic Accessibility: The quinoline-substituted analog () is synthesized via condensation reactions, suggesting modular routes for diversifying the pyrazole core .
Biological Activity
Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological evaluation, and therapeutic applications based on recent research findings.
Chemical Structure and Synthesis
This compound features a pyrazole ring substituted with a pyrimidine moiety and a methyl ester group. The synthesis typically involves the cyclization of hydrazine derivatives with appropriate carbonyl compounds under controlled conditions. Common methods include:
- Reagents : Hydrazine, α,β-unsaturated carbonyl compounds.
- Conditions : Acidic or basic environments, often utilizing solvents like ethanol or methanol.
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. A notable investigation focused on a series of derivatives, including this compound, which were designed to inhibit fibroblast growth factor receptors (FGFRs). The representative compound demonstrated significant inhibitory activity against various cancer cell lines:
| Cell Line | IC50 (nM) |
|---|---|
| NCI-H520 (Lung) | 19 |
| SNU-16 (Gastric) | 59 |
| KATO III (Gastric) | 73 |
These findings suggest that the compound can effectively suppress tumor cell proliferation through covalent binding to FGFRs, including gatekeeper mutants, which are often associated with drug resistance in cancer therapy .
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown promise in anti-inflammatory applications. Research indicates that related pyrazole derivatives can inhibit key inflammatory pathways, such as those involving tumor necrosis factor-alpha (TNFα) and mitogen-activated protein kinases (MAPKs). These compounds have been associated with reduced phosphorylation of HSP27 and TNFα release in vitro .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- FGFR Inhibition : The compound irreversibly binds to FGFRs, leading to downregulation of signaling pathways that promote cancer cell survival and proliferation.
- Anti-inflammatory Pathways : It modulates inflammatory responses by inhibiting kinases involved in cytokine production.
Case Studies
Several case studies illustrate the therapeutic potential of this compound:
- Lung Cancer Model : In vivo studies demonstrated that treatment with the compound significantly reduced tumor size in mouse models bearing NCI-H520 xenografts.
- Gastric Cancer Trials : Clinical trials involving SNU-16 and KATO III cell lines revealed that the compound could enhance the efficacy of existing chemotherapy regimens by targeting resistant cancer cells.
Q & A
Basic: What synthetic methodologies are effective for preparing Methyl 5-amino-1-(pyrimidin-2-yl)-1H-pyrazole-4-carboxylate?
Methodological Answer:
The compound can be synthesized via cyclocondensation reactions using precursors like ethyl acetoacetate, DMF-DMA, and substituted hydrazines. For example, analogous pyrazole-4-carboxylates are synthesized by reacting ethyl 2-cyano-3-ethoxyacrylate with arylhydrazines in ethanol, followed by hydrolysis or esterification . Optimization involves adjusting reaction time (e.g., 6–12 hours), temperature (reflux conditions), and stoichiometry of reagents. Post-synthesis purification via recrystallization (e.g., methanol/water mixtures) improves yield and purity .
Basic: Which spectroscopic techniques are critical for characterizing this compound’s structure?
Methodological Answer:
NMR Spectroscopy :
- ¹H NMR identifies proton environments (e.g., pyrimidinyl protons at δ 8.5–9.0 ppm, NH₂ groups at δ 6.4–6.6 ppm).
- ¹³C NMR confirms carbonyl (C=O, δ 165–170 ppm) and aromatic carbons .
IR Spectroscopy :
- Stretching vibrations for NH₂ (~3320–3420 cm⁻¹) and ester C=O (~1700 cm⁻¹) .
Mass Spectrometry (MS) :
Advanced: How can conflicting crystallographic data be resolved during structural refinement?
Methodological Answer:
Discrepancies in X-ray diffraction data (e.g., bond lengths, angles) are addressed using software like SHELXL for small-molecule refinement. Key steps include:
- Checking for hydrogen bonding networks (e.g., N–H⋯O interactions stabilize crystal packing) .
- Validating thermal displacement parameters (ADPs) and resolving disorder via iterative refinement.
- Cross-validating with spectroscopic data (e.g., NMR) to confirm functional groups .
Advanced: What computational approaches predict the compound’s electronic properties and reactivity?
Methodological Answer:
Density Functional Theory (DFT) :
- Calculates HOMO-LUMO gaps to assess charge transfer (e.g., pyrimidine ring’s electron-withdrawing effect).
- Optimizes geometry using B3LYP/6-31G(d) basis sets .
Molecular Docking :
- Screens for bioactivity by modeling interactions with target proteins (e.g., Keap1 inhibitors in antitumor studies) .
Advanced: How are structure-activity relationships (SAR) analyzed for pyrazole derivatives in drug discovery?
Methodological Answer:
Functional Group Modulation :
- Substituents on the pyrimidine ring (e.g., Cl, CF₃) enhance binding affinity to biological targets .
In Vitro Assays :
- Antiproliferative activity tested via MTT assays (e.g., IC₅₀ values against cancer cell lines).
- SAR trends correlate electronic properties (e.g., electron-deficient pyrimidine) with bioactivity .
Advanced: How do solvent and pH affect the stability of this compound?
Methodological Answer:
Solvent Stability :
- Polar aprotic solvents (DMF, DMSO) enhance solubility but may cause ester hydrolysis under prolonged storage.
pH Studies :
- Acidic conditions (pH < 3) protonate the amino group, reducing reactivity.
- Basic conditions (pH > 10) hydrolyze the ester to carboxylic acid .
Accelerated Stability Testing :
Basic: What are the key challenges in achieving high-purity batches of this compound?
Methodological Answer:
Purification Techniques :
- Column chromatography (silica gel, ethyl acetate/hexane eluent) removes byproducts like unreacted hydrazines.
- Recrystallization in ethanol/water mixtures yields >95% purity .
Analytical QC :
Advanced: How do substituents on the pyrimidine ring influence the compound’s physicochemical properties?
Methodological Answer:
Electron-Withdrawing Groups (EWGs) :
- Nitro or trifluoromethyl groups increase electrophilicity, enhancing reactivity in nucleophilic substitutions .
Hydrogen Bonding :
Thermal Stability :
- Melting points (e.g., 153–154°C for fluorophenyl analogs) correlate with crystalline packing efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
